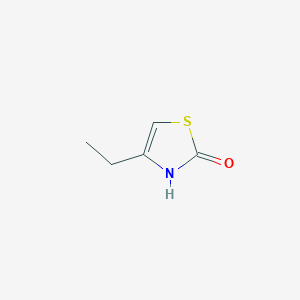

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Description

Significance of the Dihydro-1,3-thiazol-2-one Core in Heterocyclic Chemistry Research

The 2,3-dihydro-1,3-thiazol-2-one moiety is a five-membered heterocyclic ring system containing sulfur and nitrogen atoms. This structural unit is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The inherent chemical features of this core, including its hydrogen bonding capabilities and potential for diverse substitutions, make it a versatile scaffold for the design of molecules with a broad spectrum of pharmacological activities.

Research has demonstrated that derivatives of the dihydro-1,3-thiazol-2-one core exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.combohrium.com The planarity and aromaticity of the related thiazole (B1198619) ring contribute to its ability to interact with biological targets. researchgate.net While the dihydro version is not aromatic, the presence of the sulfur and nitrogen heteroatoms and the carbonyl group still allows for significant molecular interactions. The substitution at the C4 position, as seen in 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, is particularly crucial as it can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

The following table summarizes some of the reported biological activities of various 4-substituted-2,3-dihydro-1,3-thiazol-2-one derivatives, underscoring the importance of this chemical space in drug discovery.

| Substituent at C4 | Reported Biological Activity |

| Aryl groups | Anticancer, Antimicrobial bohrium.comnih.gov |

| Substituted benzylidene | Anticancer mdpi.com |

| Alkyl groups | Precursors for further synthesis |

| Carboxylic acid derivatives | Antimicrobial mdpi.com |

Historical Context of Thiazolone Derivative Studies in Academic Research

The study of thiazole and its derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Weber. nih.gov The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a fundamental method for constructing the thiazole ring. bohrium.com This foundational work paved the way for extensive exploration of the thiazole chemical space.

Early research in the 20th century focused on understanding the fundamental reactivity and properties of thiazoles. The discovery of the thiazole ring in vitamin B1 (thiamine) further catalyzed interest in this heterocyclic system. researchgate.net Over the decades, the focus of academic research has shifted towards the synthesis of novel thiazole and thiazolone derivatives and the evaluation of their potential applications, particularly in medicine.

The development of synthetic methodologies to create diverse libraries of thiazolone derivatives has been a significant area of academic inquiry. These studies have not only expanded the range of accessible compounds but have also provided valuable insights into structure-activity relationships (SAR). For instance, research has shown that the nature of the substituent at various positions on the thiazolone ring can dramatically alter the biological activity of the resulting molecule. bohrium.comnih.gov While specific historical studies focusing exclusively on this compound are not prominent in the literature, the broader historical context of thiazolone research provides a strong foundation for understanding its potential significance.

Scope and Research Imperatives for this compound Investigations

Despite the broad interest in the thiazolone scaffold, dedicated research on this compound is notably limited in publicly available scientific literature. This specific compound represents an underexplored area within the vast thiazolone chemical space. The ethyl group at the C4 position provides a specific lipophilicity and steric profile that could lead to unique biological activities or serve as a valuable synthon for more complex molecules.

The primary research imperative is the comprehensive synthesis and characterization of this compound. Establishing efficient and scalable synthetic routes is the first step toward enabling further investigation. Following its synthesis, a thorough evaluation of its physicochemical properties would be essential.

The key research imperatives for future investigations should focus on:

Systematic Biological Screening: A broad-based screening of this compound against a variety of biological targets is warranted. This should include assays for antimicrobial (antibacterial and antifungal) and anticancer activities, given the known activities of related thiazolone derivatives. mdpi.comnih.gov

Medicinal Chemistry Campaigns: Should initial screenings reveal any promising biological activity, the compound could serve as a lead structure for medicinal chemistry optimization. This would involve the synthesis of analogues with modifications to the ethyl group and at other positions of the thiazolone ring to establish structure-activity relationships.

Application in Materials Science: The unique electronic and structural features of the dihydro-1,3-thiazol-2-one core could also be explored for applications in materials science, for example, as a component in organic electronics or as a ligand in coordination chemistry.

The lack of specific data on this compound presents a clear opportunity for novel research. The foundation of knowledge built upon the broader thiazolone chemical space strongly suggests that this specific compound holds untapped potential waiting to be explored by the scientific community.

Classical Synthetic Routes to the 2,3-Dihydro-1,3-thiazol-2-one Scaffold

The foundational methods for constructing the 2,3-dihydro-1,3-thiazol-2-one core have historically relied on well-established condensation and cyclization strategies. These classical routes are characterized by their stepwise nature and have been instrumental in providing access to a fundamental range of thiazolone derivatives.

Condensation Reactions in Thiazolone Synthesis

Condensation reactions are a cornerstone in the synthesis of the 2,3-dihydro-1,3-thiazol-2-one scaffold. These reactions typically involve the formation of the thiazole ring through the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

A prominent example is the Cook-Heilbron thiazole synthesis , which leads to the formation of 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates. wikipedia.org The reaction proceeds under mild conditions and at room temperature. The mechanism involves the nucleophilic attack of the nitrogen from the α-aminonitrile onto the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, leading to a 5-imino-2-thione thiazolidine intermediate. Tautomerization of this intermediate results in the aromatic 5-aminothiazole product. wikipedia.org

Another classical condensation approach involves the reaction of α-mercaptocarboxylic acids with isothiocyanates. This method provides a direct route to 2,3-disubstituted-4-thiazolidones. The reaction is initiated by the nucleophilic attack of the thiol group of the α-mercaptocarboxylic acid on the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule to yield the thiazolidinone ring.

Hantzsch-Type Reactions for Dihydrothiazolone Formation

The Hantzsch thiazole synthesis is a classical and highly versatile method for the construction of thiazole rings, and its principles can be adapted for the formation of dihydrothiazolone structures. The archetypal Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgnih.govresearchgate.net This reaction is known for its high yields and operational simplicity. researchgate.net

The mechanism of the Hantzsch thiazole synthesis commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. The resulting intermediate then undergoes an intramolecular condensation, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.

For the synthesis of 2,3-dihydro-1,3-thiazol-2-one derivatives, a variation of this reaction can be employed. For instance, the reaction of an α-haloketone with thiourea (B124793) or its N-substituted derivatives can lead to the formation of 2-aminothiazoles, which are precursors to or can be considered analogues of the thiazolone scaffold. The initial steps of the reaction, involving the formation of the thiazole ring, are consistent with the classical Hantzsch mechanism.

Modern Approaches and Advanced Synthetic Strategies

In recent years, the synthesis of thiazolone derivatives has been significantly advanced by the development of modern synthetic methodologies. These approaches often prioritize efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner.

One-Pot Multicomponent Reactions for Thiazolone Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This strategy is highly efficient as it minimizes the need for purification of intermediates, thereby saving time and resources.

Several MCRs have been developed for the synthesis of thiazole and thiazolidinone derivatives. For example, a one-pot, four-component condensation-cyclization reaction has been reported for the synthesis of thiazolidine-4-one and 3H-thiazole derivatives. This reaction involves the combination of a hydrazine, an aldehyde, allyl isothiocyanate, and an α-haloketone. This approach provides access to novel and structurally diverse thiazolidinone derivatives in excellent yields.

Another example is the one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene (B1212753) ketones. This procedure involves the bromination of the ketone, followed by treatment with potassium thiocyanate and subsequent condensation with various primary amines in a single pot. This method is notable for its simplicity and the avoidance of chromatographic purification.

| Starting Materials | Catalyst/Reagent | Product Type | Yield (%) |

| Hydrazine, Aldehyde, Allyl isothiocyanate, α-Haloketone | - | Thiazolidine-4-one and 3H-thiazole derivatives | Excellent |

| α-Active methylene ketone, Bromine, KSCN, Primary amine | - | Thiazol-2(3H)-imine derivatives | Good |

| Isatin derivatives, Rhodanine, Amines | MgO Nanoparticles | Isatin-based 2-amino-thiazol-4-one conjugates | Excellent |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | SiW.SiO₂ | Substituted Hantzsch thiazole derivatives | 79-90% |

Asymmetric Synthesis of Chiral Thiazolone Structures

The development of asymmetric methods for the synthesis of chiral thiazolone structures is of significant interest due to the prevalence of chirality in biologically active molecules. These methods aim to control the stereochemistry of the products, leading to the formation of single enantiomers.

One approach to asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. Sulfur-based chiral auxiliaries derived from amino acids have proven to be effective in various asymmetric transformations, including those that could be applied to the synthesis of chiral thiazolone precursors.

Organocatalysis has also emerged as a powerful strategy for asymmetric synthesis. Chiral organocatalysts can be used to catalyze reactions enantioselectively. For instance, an easily prepared cinchona alkaloid derivative has been shown to be an effective organocatalyst in a direct, enantioselective aza-Mannich addition. This reaction has been used to synthesize a series of modified chiral 2-(ethylthio)-thiazolone derivatives with excellent diastereo- and enantioselectivities by establishing a quaternary carbon stereocenter.

| Reaction Type | Catalyst/Auxiliary | Product Type | Stereoselectivity (dr or ee) |

| Aza-Mannich addition of 2-(ethylthio)-thiazolones | Cinchona alkaloid derivative | Modified chiral 2-(ethylthio)-thiazolone derivatives | up to >98:2 dr, >99% ee |

Cyclization Reactions in the Formation of Fused Thiazolone Systems

Cyclization reactions are fundamental to the synthesis of fused thiazolone systems, where the thiazolone ring is annulated with another ring system. These fused heterocycles often exhibit unique biological properties.

One strategy involves the reaction of 1,4-dihydro-4-aryl-6-styryl pyrimidine-2-thiol derivatives with chloroacetic acid in the presence of fused sodium acetate and acetic anhydride. This reaction leads to the formation of 2,3-dihydro-5H-5-aryl-7-styryl-thiazolo[3,2-a]pyrimidine-3-one derivatives. nih.gov These compounds can be further functionalized, for example, by condensation with aromatic aldehydes to yield 2-aryl-methylene derivatives. nih.gov

Another approach is the synthesis of pyrano[2,3-d]thiazole derivatives. This can be achieved through the Michael addition of the active methylene group in 2-substituted 2-thiazolin-4-ones to an activated double bond in an arylidene derivative. This reaction is typically catalyzed by a base such as piperidine and proceeds through the formation of a Michael adduct which then cyclizes to the fused pyrano[2,3-d]thiazole system.

Furthermore, tandem diazotization/cyclization approaches have been developed for the synthesis of fused heterocyclic systems. For example, a straightforward protocol for the synthesis of a wikipedia.orgorganic-chemistry.orgoxadiazolo[3,4-d] wikipedia.orgorganic-chemistry.orgnih.govtriazin-7(6H)-one heterocyclic system has been reported, which is based on the tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. While not directly forming a thiazolone, this demonstrates the power of cyclization strategies in creating complex fused systems.

| Reactants | Reaction Type | Fused System Formed |

| 1,4-Dihydropyrimidine-2-thiol derivatives and Chloroacetic acid | Cyclocondensation | Thiazolo[3,2-a]pyrimidine-3-one derivatives |

| 2-Substituted 2-thiazolin-4-ones and Arylidene derivatives | Michael addition followed by cyclization | Pyrano[2,3-d]thiazole derivatives |

| (1,2,5-Oxadiazolyl)carboxamide derivatives | Tandem diazotization/azo coupling | wikipedia.orgorganic-chemistry.orgOxadiazolo[3,4-d] wikipedia.orgorganic-chemistry.orgnih.govtriazin-7(6H)-one |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHHVGOLNMVKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2,3 Dihydro 1,3 Thiazol 2 One Systems

Ring System Stability and Structural Dynamics

The stability of the 2,3-dihydro-1,3-thiazol-2-one ring is integral to its utility as a synthetic intermediate. The ring itself is a planar, five-membered monounsaturated heterocycle. However, related saturated systems like thiazolidine-2-thiones exhibit a degree of puckering in the five-membered ring. researchgate.net Conformational analysis using NMR spectroscopy on these related structures allows for the estimation of torsional angles between ring carbons, suggesting a flexible ring system. researchgate.net For the 4-ethyl-2,3-dihydro-1,3-thiazol-2-one system, the endocyclic double bond imparts greater planarity compared to its saturated analogs.

The environment and substituents can significantly influence the conformational properties of molecules containing a thiazole (B1198619) ring. Studies on thiazole-containing amino acids show that interactions with the solvent and the presence of intramolecular hydrogen bonds can stabilize specific conformations. nih.gov For instance, the global minimum conformation can change depending on the polarity of the solvent, shifting the energy balance between different stable forms. nih.gov In the case of this compound, the ethyl group at the C4 position will have specific steric and electronic interactions that influence the molecule's preferred conformation and its dynamic behavior in solution. The stability of the ring is evident in its ability to remain intact during various transformations on its substituents, such as the reaction of related furylthiadiazole esters with nucleophiles, where the heterocyclic core is preserved. researchgate.net

Tautomerism in Dihydro-1,3-thiazol-2-one Compounds

Heterocyclic compounds containing an amide functional group within the ring, such as 2,3-dihydro-1,3-thiazol-2-one, can exhibit amide-iminol tautomerism. This is a specific form of keto-enol tautomerism where the compound can interconvert between the amide (lactam) form and the iminol (lactim) form, which is also known as 2-hydroxythiazole. researchgate.net

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. mdpi.commasterorganicchemistry.com Generally, the amide (keto) form is more stable and predominates in simple carbonyl compounds. libretexts.orglibretexts.org However, the enol form can be significantly stabilized by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com

In a study on a novel 1,3,4-thiadiazole (B1197879) derivative, the tautomeric equilibrium was found to be highly solvent-dependent. The keto form was favored in polar aprotic solvents like DMSO, whereas the enol form was favored in non-polar solvents such as chloroform. mdpi.com This is a common phenomenon; for example, the enol content of acetoacetic acid ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com The ethyl group at the C4 position of the title compound, being an electron-donating group, can influence the electron density of the ring and thereby affect the stability of the tautomers.

| Intramolecular H-Bonding | Can significantly stabilize the enol form. libretexts.org | The formation of a stable six-membered ring via a hydrogen bond between the enolic hydroxyl and a nearby acceptor (like the ring nitrogen) lowers the energy of the enol tautomer. |

Reaction Mechanisms of this compound Derivatives

The reactivity of the 2,3-dihydro-1,3-thiazol-2-one ring is dictated by the electron distribution resulting from the interplay between the sulfur and nitrogen heteroatoms and the carbonyl group. Calculations and experimental data for the parent thiazole ring show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org The C2 position is the most electron-deficient and is susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.comwikipedia.org

Electrophilic Reactivity: For this compound, the C5 position is the most likely site for attack by electrophiles such as in halogenation or sulfonation reactions. pharmaguideline.com The electron-donating nature of the ethyl group at C4 would further activate the C5 position towards electrophilic substitution. In related systems, electrophilic attack at an activated methylene (B1212753) group is a key step in the synthesis of more complex sulfur-containing heterocyles. beilstein-journals.org

Nucleophilic Reactivity: The C2 carbon, being part of the carbonyl group, is an electrophilic center susceptible to attack by nucleophiles. However, a more common reaction is the deprotonation at the N3 position by a base, followed by N-alkylation or other reactions. The C2 position of the parent thiazole ring can be deprotonated by strong organolithium bases, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com For the dihydro-thiazol-2-one system, the nitrogen atom of the amide can act as a nucleophile, for example, in reactions with acyl chlorides or other electrophiles, leading to N-substituted products. nih.gov The sulfur atom can also exhibit nucleophilic character, particularly in the formation of the ring itself, such as in the Hantzsch thiazole synthesis where a thioamide attacks a haloketone. mdpi.com

Derivatives of this compound are valuable intermediates in cascade and multi-step reactions, allowing for the rapid construction of molecular complexity. A notable example is the automated, multistep continuous flow synthesis of pharmacologically significant 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. This process involves a sequential Hantzsch thiazole synthesis, followed by deketalization and a Biginelli multicomponent reaction, all without the isolation of intermediates. mdpi.com

Such sequential reactions highlight the robustness of the thiazole ring system, which remains intact through multiple transformation steps. In another example, 1,3-thiaza-1,3-butadienes, which are precursors to dihydrothiazoles, undergo facile ring closure reactions upon treatment with various reagents to form a range of five-membered heterocycles. semanticscholar.org These transformations often proceed through reactive intermediates like thione S-imides which then cyclize via an intramolecular nucleophilic attack. semanticscholar.org

Role as Synthetic Intermediates and Reagents in Complex Molecule Synthesis

The this compound core and its derivatives are versatile building blocks for synthesizing more complex molecular architectures, particularly those with biological relevance. mdpi.comnih.gov The synthesis of novel pyridopyrimidine derivatives, for instance, utilizes a primary amine containing a 4-ethyl-2-phenylthiazole group as a key intermediate. nih.gov This amine is reacted with various pyridooxazinones to generate the final target compounds. nih.gov

The thiazole moiety is often incorporated into larger structures to modulate their biological activity. A series of 2,3-diaryl-1,3-thiazolidine-4-ones were synthesized as selective COX-2 inhibitors, demonstrating the role of the thiazolidinone core as a pharmacophore. nih.gov The synthesis of these complex molecules often involves the multi-component reaction of an amine, a carbonyl compound, and a mercapto-acid, which first forms the thiazolidinone ring that is subsequently functionalized.

Table 2: Examples of Multi-Step Syntheses Involving Thiazole Derivatives

| Starting Material/Intermediate | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Thiazole derivative | Sequential Hantzsch synthesis / Deketalization / Biginelli reaction | 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones | mdpi.com |

| 1,3-Thiaza-1,3-butadienes | Oxidative ring closure | 4,5-Dihydro-1,3-thiazoles | semanticscholar.org |

| 2-Phenyl-4-(2-aminoethyl) thiazole | Nucleophilic substitution / Ring opening/closure | Pyrido[2,3-d]pyrimidin-4-ones | nih.gov |

Structural Elucidation and Conformational Analysis of 4 Ethyl 2,3 Dihydro 1,3 Thiazol 2 One Compounds

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the structure of organic molecules. Each technique probes different aspects of the molecular structure, and together they allow for an unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, one would expect to see distinct signals for the vinyl proton on the thiazole (B1198619) ring, the methylene (B1212753) and methyl protons of the ethyl group, and a broad signal for the N-H proton. The coupling patterns (e.g., a quartet for the -CH₂- and a triplet for the -CH₃) would confirm the ethyl group's structure.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon (C=O), the two olefinic carbons of the thiazole ring, and the two carbons of the ethyl group. The chemical shifts would be characteristic of their specific electronic environments. nih.gov

Despite the foundational importance of this data, specific, experimentally-derived ¹H and ¹³C NMR peak tables for this compound are not available in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected absorption bands would be:

A strong absorption band for the carbonyl (C=O) group of the lactam, typically in the range of 1680-1710 cm⁻¹. nih.gov

An N-H stretching band, usually appearing as a moderate to sharp peak around 3100-3300 cm⁻¹.

C-H stretching vibrations for the ethyl group and the vinyl C-H, typically found between 2850-3100 cm⁻¹. researchgate.net

C=C stretching for the double bond within the thiazole ring, expected around 1550-1650 cm⁻¹. nih.gov

While these are the expected regions, a specific, published IR spectrum with precise peak values for this compound could not be located.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) would confirm the compound's mass (129.18 g/mol ). guidechem.com Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable structural clues. Common fragmentation patterns for such a molecule might include:

Loss of the ethyl group ([M-29]⁺). libretexts.orglibretexts.org

Loss of a methyl radical from the ethyl group ([M-15]⁺). libretexts.orgscienceready.com.au

Cleavage of the ring structure, leading to characteristic smaller fragments.

Detailed experimental mass spectra and fragmentation analyses for this compound are not currently published.

Conformational Studies and Molecular Geometries

Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For the target compound, this would primarily concern the orientation of the ethyl group relative to the thiazole ring. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformers and to predict the most stable molecular geometry. mdpi.com Such studies on related thiazolidin-4-ones have been conducted to understand their structural preferences. mdpi.com However, a specific conformational analysis or computational study for this compound is not available.

Computational and Theoretical Chemistry Studies on 4 Ethyl 2,3 Dihydro 1,3 Thiazol 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. While specific DFT studies on 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one are not extensively available in the public domain, we can infer its probable characteristics based on comprehensive studies of related thiazole (B1198619) and thiazolidinone derivatives. tandfonline.comnih.govdistantreader.orgresearchgate.netresearchgate.netbohrium.comresearchgate.netresearchgate.netmdpi.comacademie-sciences.fr

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals that dictate a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. distantreader.org

Studies on various thiazole derivatives consistently show that the HOMO is typically composed of π-orbitals from the thiazole ring and lone pair electrons from the heteroatoms (sulfur and nitrogen). distantreader.org Conversely, the LUMO is generally made up of the π*-antibonding orbitals of the molecular structure. distantreader.org For this compound, the ethyl group at the C4 position would likely have a minor influence on the frontier orbitals, which would be primarily dominated by the thiazol-2-one core.

A smaller HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. distantreader.orgsciepub.com In related thiazolidinone derivatives, the HOMO-LUMO energy gap has been shown to be a key indicator of the molecule's potential for charge transfer within itself. tandfonline.comresearchgate.net For instance, DFT calculations on different thiazolidinone series have determined various global reactivity descriptors based on HOMO and LUMO energies. nih.govdistantreader.org

Table 1: Representative HOMO-LUMO Energies and Global Reactivity Descriptors for Thiazolidin-4-one Derivatives (Illustrative Data)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

| 2-(phenylimino)thiazolidin-4-one | -6.21 | -1.41 | 4.80 | -3.81 | 2.40 |

| 2-(4-chlorophenylimino)thiazolidin-4-one | -6.45 | -1.90 | 4.55 | -4.18 | 2.28 |

| 2-(4-nitrophenylimino)thiazolidin-4-one | -7.42 | -3.61 | 3.81 | -5.52 | 1.91 |

This table is generated based on representative data from studies on related compounds to illustrate the concepts and is not specific to this compound. Data adapted from similar thiazolidinone derivative studies. distantreader.org

The analysis of the frontier orbitals helps in predicting regions of electrophilic and nucleophilic attack. The distribution of the HOMO indicates the most probable sites for electrophilic attack, while the LUMO distribution highlights the likely sites for nucleophilic attack. distantreader.org

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For thiazole derivatives, this includes studying their synthesis and subsequent chemical transformations. Common reactions involving the thiazole scaffold include cyclization, substitution, and condensation reactions. evitachem.comnih.govsemanticscholar.orgmdpi.com

For example, the Hantzsch reaction, a classical method for thiazole synthesis, involves the condensation of α-haloketones with thioamides. mdpi.com Theoretical modeling of such a reaction for this compound would involve identifying the key intermediates and transition states, providing insights into the reaction kinetics and thermodynamics. Studies on related systems have shown that the reaction often proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration.

Furthermore, reaction pathway analysis can elucidate the regioselectivity of reactions. For instance, in the alkylation of similar heterocyclic systems, DFT calculations have been used to predict which heteroatom (N, O, or S) is preferentially alkylated by calculating the energies of the possible products and transition states. researchgate.net Such studies are crucial for the rational design of synthetic routes to obtain specific derivatives of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules. For this compound, these techniques can predict its preferred conformation in different environments and its interactions with other molecules, such as proteins.

MD simulations are particularly useful for understanding the stability of a ligand when bound to a protein's active site. researchgate.net In studies of various thiazole and thiazolidinone derivatives as potential drug candidates, MD simulations have been employed to assess the stability of the ligand-protein complex over time. nih.gov These simulations can reveal key information about the conformational changes in both the ligand and the protein upon binding, as well as the persistence of crucial interactions like hydrogen bonds.

In Silico Prediction of Molecular Interactions

The prediction of how a molecule interacts with biological targets is a cornerstone of computer-aided drug design. For this compound, these in silico methods can help to identify potential protein targets and to design more potent and selective derivatives.

Ligand-Protein Docking Simulations for Thiazolone Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. academie-sciences.fr This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. Docking studies on various thiazolidinone derivatives have been performed to investigate their potential as inhibitors of enzymes such as methylene (B1212753) tetrahydrofolate reductase, and various kinases. researchgate.net

These studies typically show that the thiazolidinone scaffold can form key interactions with the amino acid residues in the active site of the target protein. Hydrogen bonds, hydrophobic interactions, and π-π stacking are common types of interactions observed. The carbonyl group of the thiazol-2-one ring, for example, can act as a hydrogen bond acceptor, while the aromatic part of the molecule can engage in hydrophobic and π-stacking interactions.

Table 2: Illustrative Molecular Docking Results for Thiazolidinedione Derivatives Against a Protein Target

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.7 | TYR228, LYS168, SER273 |

| Derivative B | -8.5 | TYR228, LYS168, ASP400 |

| Derivative C | -12.9 | TRP84, TYR130, PHE330 |

This table presents hypothetical data based on findings from various docking studies on thiazolidinone derivatives to illustrate the type of information obtained. Data conceptualized from studies such as those on AChE inhibitors. nih.gov

For this compound, docking simulations could predict its binding mode into the active site of a hypothesized target protein, providing a rationale for its biological activity and a basis for further optimization.

Structure-Based Computational Design Methodologies

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. This process often begins with a hit compound, which can be identified through screening or docking, and then iteratively modifying its structure to improve its binding properties.

For thiazolone derivatives, structure-based design has been employed to develop potent inhibitors for various therapeutic targets. semanticscholar.org Once a docking pose is validated, medicinal chemists can use this information to make targeted modifications to the ligand. For example, if a particular region of the binding pocket is hydrophobic, adding a lipophilic group to the corresponding part of the ligand could enhance binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged, modifying the ligand to introduce a complementary group can lead to a more potent compound. This rational design approach, guided by computational insights, accelerates the drug discovery process and reduces the need for extensive and costly experimental screening.

Advanced Materials and Supramolecular Chemistry Involving 4 Ethyl 2,3 Dihydro 1,3 Thiazol 2 One Scaffolds

Coordination Chemistry and Metal Complexes of Thiazolone Ligands

The thiazole (B1198619) and dihydrothiazole (thiazoline) rings are effective ligands for a wide array of transition metals due to the presence of nitrogen and sulfur donor atoms. The coordination behavior of these ligands can be versatile, leading to complexes with diverse stereochemistry and nuclearity.

Thiazolone derivatives can coordinate to metal centers in a monodentate or polydentate fashion, depending on the substituents on the heterocyclic ring. The nitrogen atom is a common coordination site. In thiazolidine-2-thione derivatives, for instance, coordination typically occurs through the nitrogen atom. rsc.org In contrast, complexes with thiomorpholin-3-one (B1266464) have been shown to bond through the exocyclic oxygen atom with zinc and cadmium, but through the sulfur atom with mercury. rsc.org

The synthesis of metal complexes often involves the reaction of a thiazole- or thiazoline-based ligand with a metal salt in a suitable solvent. For example, transition metal complexes of Nickel(II), Cobalt(II), and Copper(II) have been synthesized with 2-amino-4-(p-methoxy phenyl)thiazoline in a 1:2 metal-to-ligand molar ratio. nnpub.org Analysis of these complexes indicated a general stoichiometry of ML₂X₂ (where M is the metal, L is the thiazoline (B8809763) ligand, and X is an anion like chloride), exhibiting geometries such as octahedral and square planar. nnpub.org

The nature of the substituents on the thiazole ring significantly influences the properties and structure of the resulting metal complexes. Ligands incorporating additional coordinating groups, such as pyridyl moieties, can lead to polydentate coordination. For instance, 5-aminothiazoles bearing pyridyl groups have been used to synthesize both mononuclear zinc complexes and dinuclear nickel complexes, where a chlorine atom acts as a bridge between the two metal centers. nih.gov These studies demonstrate that the modular nature of the thiazole scaffold allows for the tuning of the electronic and structural properties of the resulting metal complexes, which can influence their potential applications, such as in catalysis or sensing. nih.gov

Table 1: Examples of Metal Complexes with Thiazole and Thiazoline Ligands

| Ligand Class | Metal Ion(s) | Stoichiometry | Observed Geometry | Coordination Site(s) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-(p-methoxy phenyl)thiazoline | Cu(II), Ni(II), Co(II) | ML₂X₂ | Octahedral, Square Planar | N/A | nnpub.org |

| 5-Aminothiazoles with pyridyl groups | Ni(II) | Dinuclear | N/A | N (thiazole), N (pyridyl) | nih.gov |

| 5-Aminothiazoles with pyridyl groups | Zn(II) | [Zn(L₂)X₂] | N/A | N (thiazole), N (pyridyl) | nih.gov |

| Thiazolidine-2-thione | Zn(II), Cd(II), Hg(II) | [MX₂L₂], [MX₂L] | Tetrahedral (1:2), Polymeric (1:1) | N-bonded | rsc.org |

| Thiomorpholin-3-one | Zn(II), Cd(II) | [MX₂L₂], [MX₂L] | Tetrahedral (1:2), Polymeric (1:1) | O-bonded | rsc.org |

| Thiomorpholin-3-one | Hg(II) | [MX₂L₂], [MX₂L] | Tetrahedral (1:2), Polymeric (1:1) | S-bonded | rsc.org |

Applications in Organic Optoelectronic Materials (e.g., Non-linear Optics)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of polarizable π-systems and donor-acceptor groups that enhance molecular hyperpolarizability.

Thiazole and its derivatives have emerged as promising scaffolds for NLO materials. The thiazole ring can act as an effective π-bridge, facilitating charge transfer between electron-donating and electron-accepting groups appended to the molecule. This donor-π-acceptor architecture is a cornerstone for designing molecules with large second- and third-order NLO responses.

Research has shown that thiazolidinone derivatives exhibit significant third-order NLO properties. researchgate.net Studies using techniques like degenerate four-wave mixing (DFWM) have been employed to investigate the third-order optical susceptibility (χ⁽³⁾) of these compounds. researchgate.net Similarly, thiazolopyrimidoquinoline derivatives have been investigated for their NLO properties using the Z-scan technique, which revealed a correlation between the molecular dipole moment and the NLO response. nih.gov One derivative, 6-(3,4-dihydroxyphenyl)-9,9-dimethyl-1,2,6,9,10,11-hexahydro-5H-thiazolo[2',3':2,3]pyrimido[4,5-b]quinoline-5,7(8H)-dione, demonstrated a notably large non-linear absorption coefficient (β) and non-linear refractive index (n₂), highlighting its potential for NLO applications. nih.gov

Furthermore, the synthesis of thieno[2,3-d]thiazole (B11776972) derived dyes with a donor-acceptor structure has been explored specifically for their potential application in non-linear optics, underscoring the versatility of the thiazole core in creating advanced optical materials. researchgate.net These findings collectively indicate that the thiazolone framework is a viable platform for developing new organic materials for optoelectronic applications, although specific data for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one remains to be explored.

Table 2: Non-Linear Optical Properties of Selected Thiazole Derivatives

| Compound Class | NLO Property Investigated | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolidinone derivatives | Third-order NLO properties (χ⁽³⁾) | Degenerate Four-Wave Mixing (DFWM) | Compounds exhibit notable third-order optical nonlinearity. | researchgate.net |

| Thiazolopyrimidoquinoline derivatives | Nonlinear absorption (β), Nonlinear refraction (n₂) | Z-scan, DFT | NLO properties correlate with the molecular dipole moment; one derivative showed promisingly large β and n₂ values. | nih.gov |

| Thieno[2,3-d]thiazole dyes | Second-order NLO properties | Synthesis & Characterization | "Donor-acceptor" type dyes synthesized for potential NLO applications. | researchgate.net |

Supramolecular Assembly and Self-Organization of Thiazolone Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of functional materials, including liquid crystals and molecular sensors.

The thiazolone scaffold possesses functional groups that can participate in various non-covalent interactions, making it a valuable component in crystal engineering. The carbonyl group (C=O) and the secondary amine (N-H) within the dihydrothiazol-2-one ring are potent sites for hydrogen bonding, acting as a hydrogen bond acceptor and donor, respectively.

Crystal structure analyses of related heterocyclic compounds reveal the importance of hydrogen bonding in directing their self-assembly. For instance, in the crystal structure of a complex spiro-pyrrolidino-thiazole derivative, molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds, forming a distinct R₂²(8) ring motif. nih.gov These dimers are further connected by C—H⋯O and C—H⋯N interactions, extending the structure into a three-dimensional network. nih.gov This demonstrates how specific and directional hydrogen bonds can guide the precise arrangement of molecules in the solid state.

The presence of substituents provides additional opportunities for intermolecular interactions. For example, a derivative like 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one features an amino group that can act as a strong hydrogen bond donor, facilitating further electrostatic interactions and self-assembly pathways. evitachem.com The interplay between different types of hydrogen bonds (e.g., N-H⋯O, N-H⋯N, C-H⋯O) and other weak interactions like π-stacking dictates the final supramolecular architecture. mdpi.comresearchgate.net Understanding these packing patterns is crucial for designing materials with desired properties, as the collective arrangement of molecules can significantly influence the bulk characteristics of the material.

Table 3: Common Intermolecular Interactions in Thiazolone-Related Crystal Structures

| Interaction Type | Donor | Acceptor | Resulting Motif/Structure | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N—H | O=C | Inversion dimers (R₂²(8) motif), Chains (C(5) motif) | nih.govmdpi.com |

| Hydrogen Bond | C—H | O=C | Stabilization of chains and 3D networks | nih.govmdpi.com |

| Hydrogen Bond | C—H | N (thiazole) | Formation of 3D structures | nih.gov |

| Hydrogen Bond | N—H | Cl | Stabilization of chain structures | mdpi.com |

| π-π Stacking | Aromatic/Heterocyclic Rings | Aromatic/Heterocyclic Rings | Contributes to crystal packing | nih.gov |

Future Directions and Emerging Research Avenues for 4 Ethyl 2,3 Dihydro 1,3 Thiazol 2 One

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The convergence of computational power and chemical research offers a transformative path for accelerating the discovery and optimization of novel molecules. For 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, artificial intelligence (AI) and machine learning (ML) are poised to become indispensable tools.

Future research will likely involve the development of Quantitative Structure-Activity Relationship (QSAR) models specifically for thiazolinone derivatives. nih.govresearchgate.net These models use computational algorithms to predict the biological activity of chemical structures, enabling the in silico screening of vast virtual libraries of analogues of this compound. nih.govresearchgate.net By analyzing how modifications to the ethyl group or other positions on the thiazole (B1198619) ring affect activity, researchers can prioritize the synthesis of the most promising candidates for specific biological targets, such as enzymes or receptors. nih.govmdpi.com

Table 1: Application of AI/ML in Thiazole Derivative Research

| AI/ML Technique | Application | Predicted Outcome for this compound | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity from chemical structure | Identification of structural modifications to enhance specific bioactivities. | nih.gov |

| Support Vector Machine | Classifying compounds as active or inactive against a target | Rapid screening of virtual libraries to find potential inhibitors. | researchgate.net |

| Molecular Docking | Simulating binding interactions with biological targets | Understanding binding modes and designing more potent enzyme inhibitors. | researchgate.netacs.org |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is undergoing a paradigm shift towards more environmentally benign manufacturing processes. Future research on this compound will undoubtedly focus on developing sustainable and green synthetic routes, moving away from conventional methods that often rely on hazardous reagents and generate significant waste. researchgate.netbepls.com

Key areas of exploration will include:

Microwave-Assisted and Ultrasonic Synthesis: These non-traditional energy sources can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. bepls.commdpi.com The application of microwave irradiation to the Hantzsch thiazole synthesis, a classical route, has already demonstrated significant improvements in efficiency. bepls.com

Green Solvents and Catalysts: Research is moving towards the use of environmentally friendly solvents like water, ethanol, or bio-based solvents such as eucalyptol. mdpi.comresearchgate.net Furthermore, the development of recyclable, solid-supported catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, can simplify purification and minimize waste. mdpi.commdpi.com These catalysts have proven effective in one-pot, multi-component reactions to build the thiazole core. bepls.commdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. researchgate.net Developing an MCR strategy for this compound would be a significant advancement in its sustainable production. researchgate.net

Table 2: Green Chemistry Techniques for Thiazole Synthesis

| Technique | Advantage | Potential Impact on Synthesis of this compound | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Reduced reaction times, high yields, mild conditions | More efficient and less energy-intensive production. | mdpi.commdpi.com |

| Recyclable Catalysts | Minimized waste, cost-effective | Greener manufacturing process with lower environmental footprint. | mdpi.com |

| Water as a Solvent | Non-toxic, abundant, safe | Elimination of hazardous organic solvents from the synthesis. | mdpi.comnih.gov |

Expanding the Mechanistic Bio-Medicinal Horizons

The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities. researchgate.netresearchgate.netnih.gov Future research on this compound will aim to explore and understand its potential as a modulator of various biological pathways.

A primary focus will be on enzyme inhibition. Thiazole and thiazolidinone derivatives have been identified as inhibitors of several key enzyme families, including:

Protein Kinases: These enzymes are critical targets in oncology. Derivatives of the thiazole scaffold have shown inhibitory activity against kinases such as PIM kinases, EGFR, and VEGFR-2, suggesting that this compound could serve as a template for developing new anti-cancer agents. nih.govnih.gov

Topoisomerase II: This enzyme is essential for DNA replication and a target for some chemotherapy drugs. Certain thiazole hybrids have demonstrated the ability to bind DNA and inhibit topoisomerase II, indicating a potential cytotoxic mechanism to be explored. nih.gov

Other Enzymes: Thiazoles have also been investigated as inhibitors of acetylcholinesterase (relevant for Alzheimer's disease), DNA gyrase (antibacterial), and various metabolic enzymes. nih.govacs.org

Beyond cancer, the scaffold's established antimicrobial and antioxidant properties warrant further mechanistic investigation. nih.govnih.gov Future studies should focus on identifying the specific molecular targets and pathways through which this compound and its analogues exert their effects. This could lead to the development of novel therapeutics for infectious diseases or conditions associated with oxidative stress. nih.govresearchgate.net

Novel Applications in Chemical Biology and Material Science

The unique electronic and structural properties of the thiazole ring extend its potential beyond medicine into the realms of chemical biology and material science. rsc.orgmdpi.com

In chemical biology , the thiazole scaffold can be incorporated into chemical probes to study biological processes. Its intrinsic fluorescence, a characteristic of many thiazole-containing systems, makes it an attractive component for designing sensors that can detect specific analytes like metal ions or biomolecules within a cellular environment. mdpi.com

In material science , thiazole-based compounds are emerging as promising materials for organic electronics. nih.govresearchgate.net Key future directions include:

Organic Solar Cells (OSCs): The electron-deficient nature and high planarity of thiazole-containing heterocycles make them suitable for use as building blocks in both electron donor and acceptor materials for OSCs. nih.gov

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are known to be fluorescent and have been investigated for their potential in OLEDs. mdpi.comresearchgate.net The photophysical properties of this compound could be tuned through chemical modification to develop new emissive materials.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring provide excellent coordination sites for metal ions, enabling the construction of functional MOFs. rsc.org These materials have potential applications in gas storage, catalysis, and chemical sensing. rsc.orgmdpi.com The development of MOFs using this compound as a ligand could lead to new materials with unique structural and functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.